molecular formula C22H23N5O4S B2807730 Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946253-57-2

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2807730
CAS No.: 946253-57-2
M. Wt: 453.52
InChI Key: RFXWYBCCFVMPEC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Biological Activity

Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on existing research findings, including various case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by the presence of a thioxo group and a piperazine moiety. Its molecular structure can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 378.45 g/mol
  • Solubility: Soluble in organic solvents like DMSO and methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell proliferation and apoptosis. Notably, it exhibits inhibitory effects on topoisomerase II (Topo II), an essential enzyme for DNA replication and repair.

Anticancer Activity

Several studies have investigated the anticancer potential of methyl 4-oxo derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Induces apoptosis via G2/M arrest
HeLa (Cervical)15Topo II inhibition
A549 (Lung)12DNA intercalation

In a study by Jiang et al., it was reported that the compound significantly reduced cell viability in MCF-7 cells, inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting TNFα-induced NF-κB activation. This effect was demonstrated in vitro using human macrophage cell lines, where the compound effectively reduced the expression of pro-inflammatory cytokines .

Case Studies

  • Study on MCF-7 Cells:
    • Objective: To evaluate the cytotoxic effects of methyl 4-oxo derivatives.
    • Findings: The compound induced significant apoptosis in MCF-7 cells at concentrations above 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
  • Inhibition of Topoisomerase II:
    • Objective: To assess the inhibitory effect on Topo II.
    • Findings: The compound was found to inhibit Topo II activity at concentrations as low as 5 µM, leading to DNA damage and subsequent cell death in cancer lines .

Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate toxicity profile with an LD50 value greater than 1000 mg/kg in animal models. However, further detailed toxicological studies are necessary to fully understand its safety for therapeutic use.

Properties

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-31-21(30)15-5-6-16-17(14-15)24-22(32)27(20(16)29)9-7-19(28)26-12-10-25(11-13-26)18-4-2-3-8-23-18/h2-6,8,14H,7,9-13H2,1H3,(H,24,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXWYBCCFVMPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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